
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride
Overview
Description
®-1,3-Dimethyl-piperazin-2-one hydrochloride is a chemical compound with a piperazine ring structure Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethyl-piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dimethyl-piperazin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-1,3-Dimethyl-piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.
1,4-Dimethylpiperazine: A derivative of piperazine with methyl groups at the 1 and 4 positions.
2-Methylpiperazine: A derivative of piperazine with a methyl group at the 2 position.
Uniqueness
®-1,3-Dimethyl-piperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other piperazine derivatives.
Biological Activity
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is classified as a piperazine derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C_6H_13ClN_2O
- CAS Number : 1373232-29-1
This compound features a piperazine ring with two methyl groups at the 1 and 3 positions and a carbonyl group at the 2 position, which contributes to its pharmacological properties.
Anticancer Properties
Recent studies have investigated the anticancer effects of various piperazine derivatives, including this compound. Research indicates that compounds with piperazine moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that piperazine derivatives showed moderate to significant efficacy against human breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Olaparib, indicating its potential as an anticancer agent .
The mechanism of action for this compound is believed to involve the inhibition of specific cellular pathways associated with cancer proliferation and survival. Key mechanisms include:
- PARP Inhibition : Similar compounds have shown the ability to inhibit PARP1 activity, leading to increased apoptosis in cancer cells . This suggests that this compound may also affect DNA repair mechanisms.
Case Studies and Experimental Findings
- Cell Viability Assays :
- Inhibition of Cancer Cell Proliferation :
Comparative Analysis
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
(R)-1,3-Dimethyl-piperazin-2-one HCl | ~57.3 | PARP inhibition, apoptosis induction |
Olaparib | ~57.3 | PARP inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
The synthesis typically involves functionalizing piperazine precursors with methyl groups under controlled conditions. A common approach includes:
- Step 1 : Reacting piperazin-2-one with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) at 50–70°C.
- Step 2 : Introducing stereochemical control via chiral auxiliaries or catalysts (e.g., enantioselective alkylation).
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.
Optimization Tips :
- Monitor reaction progress with TLC or HPLC to minimize byproducts.
- Use chiral HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess (EE).
- Adjust solvent polarity and temperature to enhance yield (e.g., lower temps reduce racemization) .
Example Reaction Conditions :
Step | Reagents/Conditions | Yield (%) | EE (%) |
---|---|---|---|
1 | DMF, Methyl iodide, 60°C | 75 | N/A |
2 | (R)-BINOL catalyst, THF | 62 | 88 |
3 | HCl/EtOH, 0°C | 90 | 95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.3–2.8 ppm for N-methyl protons) and piperazine ring conformation.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine core.
- HPLC-MS :
- Use reverse-phase C18 columns with 0.1% formic acid in mobile phase for purity analysis.
- Monitor molecular ion peaks ([M+H]⁺ m/z ~177.1) and chloride adducts.
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?
- Methodological Approach :
- Enantiomer Separation : Use preparative chiral HPLC to isolate (R) and (S) forms.
- In Vitro Assays : Test both enantiomers against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference antagonists).
Case Study :
A study on a related piperazine derivative found the (R)-enantiomer exhibited 10-fold higher receptor affinity than the (S)-form. Contradictions may arise from impurities or improper stereochemical assignment; always validate with chiral analytics .
Q. What strategies mitigate low yields during scale-up synthesis of this compound?
- Critical Factors :
- Solvent Choice : Switch from DMF to MeCN to reduce side reactions during methylation.
- Catalyst Loading : Optimize chiral catalyst concentration (e.g., 5 mol% vs. 10 mol%) to balance cost and efficiency.
- Workup Procedures : Use liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting material.
Troubleshooting Table :
Q. How can computational modeling predict the stereoelectronic effects of this compound in drug-receptor interactions?
- Docking Studies :
- Use software like AutoDock Vina to model interactions with target proteins (e.g., 5-HT2A receptor).
- Compare binding energies of (R) vs. (S) enantiomers.
- DFT Calculations :
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Handling :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Neutralize spills with 5% sodium bicarbonate.
- Storage :
Q. How should researchers design dose-response studies to evaluate the pharmacokinetic profile of this compound?
- In Vivo Protocol :
- Administer doses (1–50 mg/kg) via IV or oral routes in rodent models.
- Collect plasma samples at intervals (0.5–24 hrs) and analyze using LC-MS/MS.
- Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin®).
- Key Metrics :
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFFGWXUDPLTF-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-29-1 | |
Record name | 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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